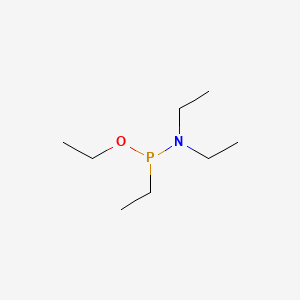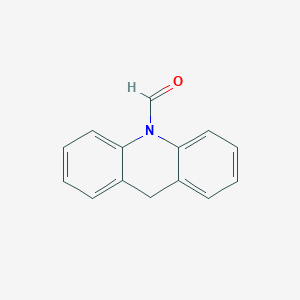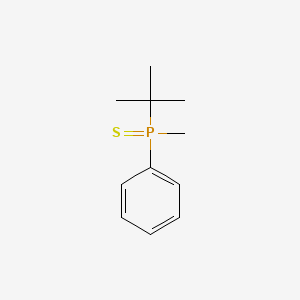![molecular formula C24H44O2S4 B14616833 2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane CAS No. 59014-61-8](/img/structure/B14616833.png)
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane is a complex organic compound characterized by the presence of multiple dithiane and dioxolane groups. These functional groups are known for their stability and reactivity, making the compound a valuable subject of study in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions are often mild, with room temperature being sufficient for the formation of the dithiane rings. The dioxolane ring can be introduced through a subsequent reaction with ethylene glycol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as yttrium triflate or tungstophosphoric acid can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The dithiane groups can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane groups can be achieved using lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, organolithium reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted dithiane derivatives .
Applications De Recherche Scientifique
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane involves its ability to undergo various chemical transformations. The dithiane groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithiane
- 2-[2-(1,3-Dithian-2-YL)ethyl]-1,3-dithiane
- 2-[4-(1,3-Dithian-2-YL)phenyl]-1,3-dithiane
Uniqueness
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane is unique due to the presence of both dithiane and dioxolane groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
59014-61-8 |
|---|---|
Formule moléculaire |
C24H44O2S4 |
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
2-[9-[2-[4-(1,3-dithian-2-yl)butyl]-1,3-dithian-2-yl]nonyl]-1,3-dioxolane |
InChI |
InChI=1S/C24H44O2S4/c1(2-4-6-12-22-25-16-17-26-22)3-5-8-14-24(29-20-11-21-30-24)15-9-7-13-23-27-18-10-19-28-23/h22-23H,1-21H2 |
Clé InChI |
JMPIMSYQMMFSDI-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)CCCCC2(SCCCS2)CCCCCCCCCC3OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)

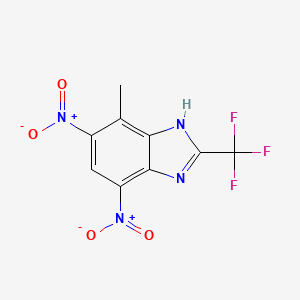
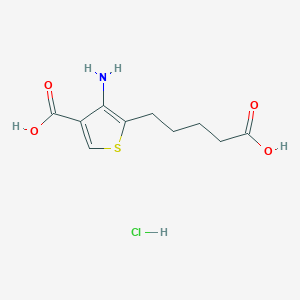
![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)


![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)
